Prostaglandin F2α dimethyl amine Prostaglandin F2α dimethyl amine PGF2α dimethyl amine is a derivative of PGF2α which was designed as a PG antagonist for in vitro and in vivo studies. PGF2α dimethyl amine is a weak FP receptor antagonist. In gerbil colon, PGF2α dimethyl amine at a dose of 3.2 µg/ml inhibits the contractile effects of PGF2α (at 6 ng/ml) by 60%.
Brand Name: Vulcanchem
CAS No.: 67508-09-2
VCID: VC0159729
InChI: InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O
Molecular Formula: C22H41NO3
Molecular Weight: 367.6 g/mol

Prostaglandin F2α dimethyl amine

CAS No.: 67508-09-2

Reference Standards

VCID: VC0159729

Molecular Formula: C22H41NO3

Molecular Weight: 367.6 g/mol

Prostaglandin F2α dimethyl amine - 67508-09-2

CAS No. 67508-09-2
Product Name Prostaglandin F2α dimethyl amine
Molecular Formula C22H41NO3
Molecular Weight 367.6 g/mol
IUPAC Name (1R,3S,4R,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol
Standard InChI InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1
Standard InChIKey VNLQPSLXSAMMMJ-PIOKUXGXSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCN(C)C)O)O)O
SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O
Description PGF2α dimethyl amine is a derivative of PGF2α which was designed as a PG antagonist for in vitro and in vivo studies. PGF2α dimethyl amine is a weak FP receptor antagonist. In gerbil colon, PGF2α dimethyl amine at a dose of 3.2 µg/ml inhibits the contractile effects of PGF2α (at 6 ng/ml) by 60%.
Synonyms 1-(dimethylamino)prosta-5,13-diene-9,11,15-triol
N-dimethylamino-PGF2alpha
N-dimethylaminoprostaglandin F2alpha
Reference 1.Maddox, Y.T.,Ramwell, P.T.,Shiner, C.S., et al. Amide and l-amino derivatives of F prostaglandins as prostaglandin antagonists. Nature 273, 549-552 (1978).
PubChem Compound 5283101
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator